molecular formula C14H17ClN2S B13616129 4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B13616129
M. Wt: 280.8 g/mol
InChI Key: IDYKHLBHEJPFQI-UHFFFAOYSA-N
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Description

4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (CAS 1017078-94-2) is a high-value heterocyclic building block in medicinal chemistry with a molecular weight of 280.82 g/mol and the formula C14H17ClN2S . This compound features a thieno[2,3-d]pyrimidine core, a structure recognized as a bioisostere of purines and quinazolines, which contributes to its significant pharmacological potential . The reactive 4-chloro substituent makes it a versatile key intermediate for nucleophilic substitution reactions, enabling the synthesis of a diverse array of functionalized derivatives for drug discovery . This compound demonstrates considerable promise in scientific research, particularly as a precursor for the development of potent microtubule-targeting agents. Derivatives of this scaffold have exhibited potent antiproliferative effects against human cancer cell lines, with IC50 values reported below 40 nM, and have shown the ability to circumvent P-glycoprotein and βIII-tubulin mediated drug resistance, common challenges that limit the efficacy of chemotherapeutics like paclitaxel . In vivo, a related analog has demonstrated statistically significant antitumor effects in a murine MDA-MB-435 xenograft model, highlighting the therapeutic potential of this chemical class . Furthermore, 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of full-length RORγt, a critical transcriptional factor for the development of Th17 cells . This activity suggests applicability in autoimmune and inflammatory diseases, with research showing that such derivatives can attenuate lupus nephritis in a mouse model with a potentially favorable safety profile regarding thymocyte development . The synthesis of this compound is typically achieved through a multi-step route involving the formation of the thieno[2,3-d]pyrimidine core, followed by chlorination at the 4-position using reagents such as POCl3, and subsequent alkylation to introduce the isobutyl group . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C14H17ClN2S

Molecular Weight

280.8 g/mol

IUPAC Name

4-chloro-2-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C14H17ClN2S/c1-8(2)7-11-16-13(15)12-9-5-3-4-6-10(9)18-14(12)17-11/h8H,3-7H2,1-2H3

InChI Key

IDYKHLBHEJPFQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Core Formation

The thieno[2,3-d]pyrimidine core is often synthesized via condensation reactions involving thiophene derivatives and amidine or urea-based reagents under reflux conditions. For example, conventional methods use stirring and reflux with reagents such as urea or substituted amidines at elevated temperatures (around 190°C) for several hours to form the bicyclic pyrimidine structure.

Chlorination at the 4-Position

Chlorination is a critical step to introduce the 4-chloro substituent, which is essential for subsequent substitution reactions. Phosphorus oxychloride (POCl3) is the reagent of choice for this step, typically performed under reflux for 6 to 10 hours. This converts hydroxy or amino groups at the 4-position into the corresponding 4-chloro derivative with moderate yields (around 55%).

Alkylation with Isobutyl Group

The 2-position alkylation with an isobutyl group is achieved through nucleophilic substitution reactions. The 4-chloro intermediate reacts with isobutyl amines or related nucleophiles in solvents such as dichloromethane (DCM) or tert-butanol, often in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3). Phase transfer catalysts such as tetrabutylammonium bromide (TBAB) can be used to enhance reaction efficiency. Refluxing for several hours (4 to 10 h) is common.

Partial Saturation to Tetrahydrobenzo Structure

The tetrahydrobenzo ring system (5,6,7,8-tetrahydrobenzo) is introduced by hydrogenation or cyclization steps often involving catalytic hydrogenation or ring closure under controlled conditions. This step saturates the benzene ring fused to the thieno-pyrimidine core, yielding the tetrahydro derivative.

Detailed Preparation Procedure and Research Outcomes

Stepwise Synthesis Example

Step Reagents/Conditions Description Yield (%) Notes
1. Formation of thieno[2,3-d]pyrimidine core Urea, thiophene derivatives, heat (190°C, 3 h) Cyclization to form core structure Moderate (50-60%) Conventional method, stirring and reflux
2. Chlorination at 4-position POCl3, reflux (6-10 h) Conversion of hydroxy to 4-chloro ~55% Monitored by TLC, followed by extraction and recrystallization
3. Alkylation at 2-position Isobutyl amine, NaH or K2CO3, DCM or tert-BuOH, TBAB catalyst, reflux (4-10 h) Nucleophilic substitution to introduce isobutyl group 45-60% Phase transfer catalyst enhances yield
4. Partial saturation Catalytic hydrogenation or ring closure Formation of tetrahydrobenzo ring Variable Conditions optimized to avoid over-reduction

Spectral and Analytical Characterization

  • IR Spectroscopy : Characteristic peaks include C-Cl stretching near 758 cm^-1, aromatic C-H around 3110 cm^-1, and C=C stretching at approximately 1580 cm^-1.
  • NMR Spectroscopy : ^1H NMR signals confirm substitution patterns, with chemical shifts for aromatic and aliphatic protons; ^13C NMR confirms carbon environments in the fused heterocycle.
  • Mass Spectrometry (LC-MS) : Molecular ion peaks consistent with the chlorine isotopic pattern (M and M+2 peaks in 3:1 ratio) confirm the presence of one chlorine atom.
  • Purity : High-performance liquid chromatography (HPLC) shows purity levels exceeding 99.5% without further purification steps in optimized methods.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Disadvantages Reference
Conventional multi-step reflux with POCl3 chlorination Established, moderate yields Well-understood, reproducible Longer reaction times, moderate yields
NaH/TBAB catalyzed alkylation in DCM Efficient alkylation, phase transfer catalysis Higher yields, cleaner reactions Requires careful handling of NaH
Catalytic hydrogenation for tetrahydro ring Selective saturation Controlled reduction Requires catalyst optimization
Novel four-step synthetic route with improved yield and purity Shorter route, ecological benefits High yield, >99.5% purity, less waste Patent-protected, less published data

Research Outcomes and Observations

  • The use of POCl3 for chlorination remains the gold standard, providing reliable conversion to the 4-chloro intermediate essential for further functionalization.
  • Phase transfer catalysts such as TBAB significantly improve alkylation yields and reaction rates when introducing bulky alkyl groups like isobutyl.
  • The tetrahydrobenzo ring formation requires careful control to avoid over-reduction, with catalytic hydrogenation conditions optimized for selective saturation.
  • Recent patented methods demonstrate higher overall yields and purity (>99.5% by HPLC) with fewer steps and reduced environmental impact, indicating progress toward more sustainable synthesis.
  • Spectral data consistently confirm the structure and substitution pattern, supporting the validity of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a tetrahydrobenzo moiety, a chloro substituent at the 4-position, and an isobutyl group at the 2-position of the pyrimidine ring. The thieno[2,3-d]pyrimidine framework is known for its diverse biological activities, making derivatives of this compound of significant interest in medicinal chemistry.

Here's a summary of potential applications based on the search results:

Potential Applications

  • Medicinal Chemistry The thieno[2,3-d]pyrimidine moiety has a range of biological activities, making derivatives of this compound of significant interest.
  • Interaction Studies Interaction studies are crucial for understanding how this compound interacts with biological targets.

Structural Analogues and Their Activities

Compound NameStructural FeaturesBiological Activity
5-Methyl-2-isobutyl-thieno[2,3-d]pyrimidineMethyl group instead of chloroAnticancer activity
4-Bromo-5-(tert-butyl)-thieno[2,3-d]pyrimidineBromine and tert-butyl substituentsAntiviral properties
6-Chloro-thieno[2,3-d]pyrimidineChloro at different positionAnti-inflammatory effects

The uniqueness of this compound lies in its specific combination of substituents and its ability to engage in diverse applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . The compound’s structure allows it to fit into the binding pockets of these enzymes, leading to its inhibitory effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulkiness : Methyl and ethyl groups at position 2 are synthesized with moderate yields (48–65%), while bulkier substituents (e.g., isobutyl) may reduce yields due to steric hindrance during chlorination .
  • Melting Points : Methyl-substituted derivatives exhibit higher melting points (228–230°C) compared to ethyl analogues (53–58°C), likely due to better crystal packing with smaller substituents .
  • Molecular Weight : Ethyl and cycloheptane derivatives have higher molecular weights, impacting solubility and bioavailability .

Spectral and Physicochemical Properties

  • NMR Data: Methyl derivative (δ 2.58 ppm, singlet): Sharp singlet for -CH₃ in ¹H NMR . Ethyl derivative: Expected triplet for -CH₂CH₃ and quartet for -CH₃, though specific data are unavailable . No substituent: Aromatic protons at δ 8.68 ppm (s, 1H) in ¹H NMR .

Key Insights :

  • Methyl vs. Isobutyl : Methyl groups enhance kinase inhibitory activity, while bulkier isobutyl may improve selectivity but reduce potency due to steric clashes .
  • Fluorinated Analogues : Trifluoromethyl groups at position 2 show potent antitumor activity, suggesting electron-withdrawing substituents enhance bioactivity .
  • Hybrid Derivatives: Imidazolidinedione moieties (e.g., compound 3 in ) demonstrate dual functionality, combining thienopyrimidine’s kinase inhibition with HDAC6 selectivity.

Biological Activity

4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chloro substituent at the 4-position and an isobutyl group at the 2-position of the pyrimidine ring, integrated into a thieno[2,3-d]pyrimidine framework. The unique structural characteristics of this compound contribute to its potential applications in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that include reactions such as the Gewald reaction and nucleophilic aromatic substitution (S_NAr) reactions. The synthesis is crucial for obtaining derivatives with enhanced biological properties.

Antiproliferative Effects

Research indicates that compounds containing the thieno[2,3-d]pyrimidine moiety exhibit significant antiproliferative activities. In a study evaluating various derivatives of this compound, it was found that This compound demonstrated potent effects against cancer cell lines. Specifically:

  • IC50 Values : The compound showed IC50 values less than 40 nM in certain cancer cell lines, indicating strong antiproliferative effects. For instance, a related compound with similar structural features achieved an IC50 of 9.0 nM in MDA-MB-435 cells .

Microtubule Depolymerization

The compound also exhibited significant microtubule depolymerization activity. At a concentration of 10 µM, it was evaluated for its ability to disrupt microtubules in cellular assays:

  • EC50 Values : The most potent derivative showed an EC50 of 19 nM for microtubule depolymerization . This activity suggests potential applications in cancer therapy by targeting microtubule dynamics.

Anti-inflammatory Activity

In addition to its anticancer properties, compounds related to the thieno[2,3-d]pyrimidine framework have been reported to possess anti-inflammatory activities. For example:

  • COX-2 Inhibition : Some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol), indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by its structural features. A preliminary SAR investigation indicated that electron-releasing substituents enhance anti-inflammatory activity and antiproliferative potency .

Comparative Analysis

A comparative analysis of similar compounds reveals varying biological activities based on structural modifications:

Compound NameStructural FeaturesBiological Activity
5-Methyl-2-isobutyl-thieno[2,3-d]pyrimidineMethyl group instead of chloroAnticancer activity
4-Bromo-5-(tert-butyl)-thieno[2,3-d]pyrimidineBromine and tert-butyl substituentsAntiviral properties
6-Chloro-thieno[2,3-d]pyrimidineChloro at different positionAnti-inflammatory effects

Case Studies

Several studies have explored the biological effects of thieno[2,3-d]pyrimidine derivatives:

  • Anticancer Activity : In vitro studies demonstrated that modifications in substituents significantly influenced antiproliferative effects against various cancer cell lines.
  • Microtubule Dynamics : Research highlighted that certain derivatives effectively disrupted microtubules leading to cell cycle arrest and apoptosis in cancer cells.
  • Inflammation Models : Animal models indicated that compounds with this scaffold reduced inflammation markers significantly when compared to controls.

Q & A

Basic: What are the standard synthetic routes for 4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of azomethine intermediates with thiourea derivatives or aldehydes under reflux. Key steps include:

  • Step 1: Refluxing azomethine derivatives (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) with aldehydes in ethanol to form Schiff bases .
  • Step 2: Heterocyclization using glacial acetic acid and DMSO under reflux to form the pyrimidine ring. Reaction times (30–60 min) and stoichiometric ratios are critical for yields >80% .
  • Optimization: Adjusting solvent polarity (e.g., DMSO for enhanced cyclization) and temperature (reflux at ~110°C) improves purity. Recrystallization from acetic acid is recommended for final purification .

Basic: Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and ring fusion. For example, the isobutyl group’s protons appear as a multiplet at δ 1.8–2.2 ppm .
  • Infrared Spectroscopy (IR): Stretching frequencies for C=O (1650–1700 cm1^{-1}) and C-Cl (550–600 cm1^{-1}) validate functional groups .
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95%) and monitor reaction progress .

Basic: How is the initial pharmacological screening of this compound conducted?

Methodological Answer:

  • In vitro assays: Test against enzyme targets (e.g., tyrosine kinase, microtubules) using fluorescence-based assays. IC50_{50} values are calculated to determine potency .
  • Docking studies: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like tubulin. Pose validation with RMSD <2 Å ensures reliability .
  • Cytotoxicity screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) establish baseline activity. EC50_{50} values <10 µM indicate therapeutic potential .

Advanced: How can computational docking studies resolve discrepancies in observed vs. predicted bioactivity?

Methodological Answer:

  • Structural refinement: Use X-ray crystallography (e.g., PDB ID 1TUB) or homology modeling to generate accurate receptor templates .
  • Free energy calculations: MM/GBSA or MM/PBSA methods quantify binding energy discrepancies. For example, a ∆G difference >2 kcal/mol suggests off-target interactions .
  • Dynamic simulations: MD simulations (50–100 ns) assess conformational stability. RMSF plots identify flexible regions affecting binding .

Advanced: What structure-activity relationship (SAR) trends are observed with substituent variations?

Methodological Answer:

  • Isobutyl vs. ethyl substituents: Isobutyl groups enhance lipophilicity (logP +0.5), improving membrane permeability but reducing solubility. Ethyl derivatives show lower IC50_{50} values in microtubule inhibition assays .
  • Chloro positioning: 4-Chloro substitution increases electrophilicity, enhancing covalent binding to cysteine residues in target enzymes .
  • Ring saturation: Saturated 5,6,7,8-tetrahydro rings improve metabolic stability compared to unsaturated analogs (t1/2_{1/2} increased by 2.3× in hepatic microsomes) .

Advanced: How can conflicting data on synthesis yields be addressed?

Methodological Answer:

  • Controlled variable analysis: Compare solvent systems (acetic acid vs. DMF) and catalysts (e.g., p-toluenesulfonic acid). DMSO increases yields by 15–20% via stabilizing transition states .
  • Byproduct identification: Use LC-MS to detect side products (e.g., dimerization at >120°C). Adjusting stoichiometry (1:1.2 molar ratio of azomethine to aldehyde) minimizes impurities .
  • Scale-up validation: Pilot-scale reactions (1–5 g) under inert atmospheres (N2_2) reduce oxidative byproducts, improving reproducibility .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Continuous flow reactors: Enhance heat transfer and reduce reaction times (from 60 min to 20 min) while maintaining yields >75% .
  • Green chemistry: Replace DMSO with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing environmental impact without sacrificing efficiency .
  • Quality control: Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

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